6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is an organoboron compound that features a pyridine ring substituted with a boronic ester group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions and as a building block for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The process is facilitated by a palladium catalyst .
Biochemical Pathways
The compound affects the biochemical pathway involving the borylation of alkyl or aryl alkynes and alkenes . This process results in the formation of pinacol benzyl boronate . The compound can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of pinacol benzyl boronate and aryl boronates . These products have various applications in organic synthesis.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 3-hydroxypyridine using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can help in maintaining consistent reaction conditions, thereby improving the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced boron species.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring boron-containing motifs for activity.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the stability provided by the dioxaborolane ring.
Bis(pinacolato)diboron: A reagent used for borylation reactions, providing two boronic ester groups for further functionalization.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its combination of a pyridine ring and a boronic ester group, offering both aromatic stability and reactivity. This dual functionality makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of boron-containing drugs.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQXSAHAXDVRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590556 |
Source
|
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-01-7 |
Source
|
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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